1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole
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Overview
Description
1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methoxy group and dimethyl groups on a benzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-methoxy-2,5-dimethyl-benzenesulfonyl chloride with 3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-formyl-2,5-dimethyl-benzenesulfonyl-3-methyl-1H-pyrazole.
Reduction: Formation of 1-(4-methoxy-2,5-dimethyl-benzenesulfanyl)-3-methyl-1H-pyrazole.
Substitution: Formation of 1-(4-substituted-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole.
Scientific Research Applications
1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-1H-pyrazole
- 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole
- 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-indazole
Uniqueness
1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties, such as different binding affinities to molecular targets or varying degrees of stability under different conditions.
Properties
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKKYLPXSCXPDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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